molecular formula C23H19FN2O3 B2929970 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797890-79-9

1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2929970
CAS No.: 1797890-79-9
M. Wt: 390.414
InChI Key: VWTFEOWUPYFMMF-UHFFFAOYSA-N
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Description

1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a useful research compound. Its molecular formula is C23H19FN2O3 and its molecular weight is 390.414. The purity is usually 95%.
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Scientific Research Applications

Sigma Ligands and Binding Site Affinity

Compounds structurally related to "1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" have been investigated for their sigma ligand properties, showing subnanomolar affinity and preference for sigma 2 binding sites. Modifications in the structure influence affinity and selectivity towards sigma 1 and sigma 2 receptors, demonstrating the critical role of the N-substituent and benzene ring substituents in determining their pharmacological profile (Moltzen, Perregaard, & Meier, 1995).

Antimycobacterial Activity

Spiro-piperidin-4-ones, including variations of the discussed compound, have shown potent in vitro and in vivo activity against Mycobacterium tuberculosis, with specific derivatives being significantly more potent than standard treatments like isoniazid and ciprofloxacin. This highlights their potential as promising antimycobacterial agents (Kumar et al., 2008).

Central Nervous System Agents

Research into spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs has revealed their potential as central nervous system (CNS) agents, with some derivatives showing promising activity as CNS depressants. These studies underscore the potential of these compounds in developing new neuroleptic drugs (Allen et al., 1978).

Histone Deacetylase Inhibition

Spiro[chromane-2,4′-piperidine] derivatives, which share a structural core with the discussed compound, have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit improved in vivo activity and pharmacokinetics, indicating their potential in cancer therapy and other diseases where HDAC plays a key role (Thaler et al., 2012).

Chemoselective Synthesis Applications

Efficient and chemoselective methods have been developed for the synthesis of isobenzofuran and spiro[isobenzofuran-1,2′-pyrrole] derivatives, demonstrating the versatility of these compounds in chemical synthesis and their potential applications in creating pharmacologically active agents (Mohammadizadeh, Firoozi, & Aradeh, 2011).

Properties

IUPAC Name

1'-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c24-17-8-6-15(7-9-17)16-12-20(25-13-16)21(27)26-11-3-10-23(14-26)19-5-2-1-4-18(19)22(28)29-23/h1-2,4-9,12-13,25H,3,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTFEOWUPYFMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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